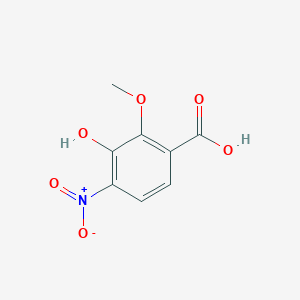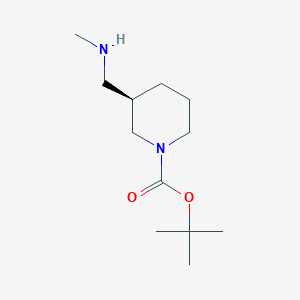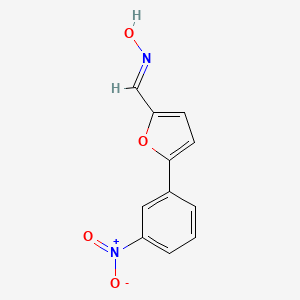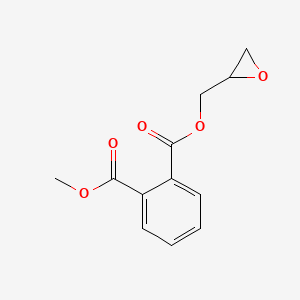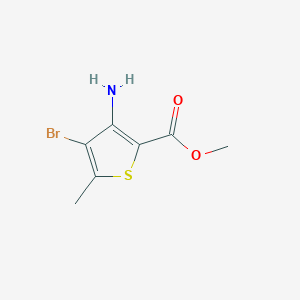![molecular formula C14H18O2 B3046910 环己酮,4-[(苯甲氧基)甲基]- CAS No. 132452-43-8](/img/structure/B3046910.png)
环己酮,4-[(苯甲氧基)甲基]-
描述
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methylcyclohexanone, involves the reaction of sodium hypochlorite and acetic acid to yield hypochlorous acid. This acid is then added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction .Molecular Structure Analysis
The molecular structure of a similar compound, 4-Methylcyclohexanone, consists of a six-carbon cyclic molecule with a ketone functional group . The exact structure of “Cyclohexanone, 4-[(phenylmethoxy)methyl]-” would likely be similar, with an additional phenylmethoxy methyl group attached.科学研究应用
分子结构和晶体学
研究揭示了环己酮衍生物的分子和晶体结构的见解。例如,环己酮环通常表现出椅子构象,取代基团影响整体分子几何构象和分子间相互作用。这些结构细节对于理解该化合物的化学行为以及在材料科学和药物中的潜在应用至关重要 (Begum et al., 2012), (Kutulya et al., 2008).
催化应用
对环己酮衍生物的研究还探讨了它们作为催化过程中的中间体的用途。例如,已经研究了衍生物在苯酚选择性加氢为环己酮中的潜力,环己酮是化工行业中聚酰胺制造的关键中间体。这突出了该化合物在催化和材料科学中的相关性 (Wang et al., 2011).
化学合成和反应
环己酮衍生物经历各种化学反应,形成具有在药物和有机材料中潜在应用的新化合物。研究详细介绍了与有机磷化合物反应,突出了新分子的合成途径,并提供了对环己酮衍生物化学性质的见解 (Scheibye et al., 1982).
材料科学和聚合物化学
环己酮衍生物的结构特性对材料科学有影响,特别是在新型聚合物和材料的合成和设计中。研究重点是源自环己酮的功能环状酯的合成和聚合,旨在开发具有广泛应用的亲水性脂肪族聚酯 (Trollsås et al., 2000).
光谱学和计算化学
对环己酮衍生物的光谱和计算研究提供了有关其电子结构、振动特性和潜在反应性的有价值的信息。此类研究对于理解这些化合物的基本性质及其在不同化学环境中的行为至关重要 (Amalanathan et al., 2008).
安全和危害
属性
IUPAC Name |
4-(phenylmethoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBHVIWLMZUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439996 | |
| Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
CAS RN |
132452-43-8 | |
| Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



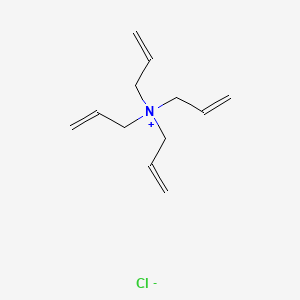
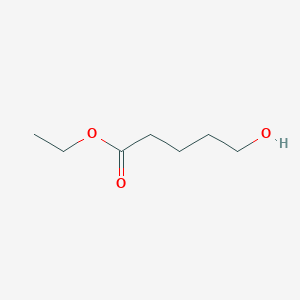
![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
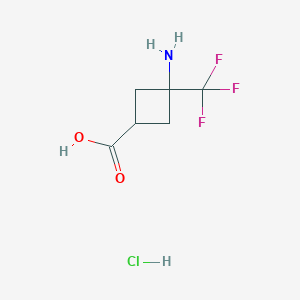
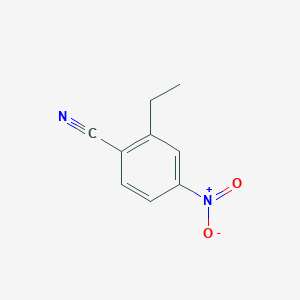

![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)

